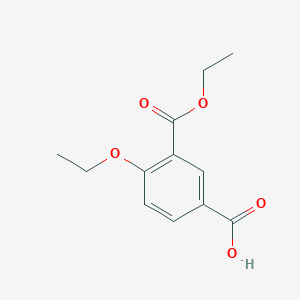
4-ethoxy-3-ethoxycarbonylbenzoic acid
Cat. No. B8281777
M. Wt: 238.24 g/mol
InChI Key: GOWFOGHZBRUIAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07579368B2
Procedure details


To a stirring solution of 2-ethoxy-5-formyl-benzoic acid ethyl ester (1.0 g, 4.5 mmol) in 10 mL of dimethylformamide was added dropwise sulfamic acid (610.4 mg, 6.3 mmol) in 5 mL of water. After addition of sulfamic acid, sodium chlorite (737.2 mg, 8.2 mmol) in 5 mL of water was added dropwise. Reaction was allowed to stir for 2 h at room temperature. Reaction was diluted with brine and extracted with ethyl acetate. Organic extract was dried with anhydrous magnesium sulfate, filtered and concentrated in vacuo to give 4-ethoxy isopthalic acid 3-ethyl ester as a white solid (900 mg, 84%). LC-MS: 239.2 [(M+H)+].
Name
2-ethoxy-5-formyl-benzoic acid ethyl ester
Quantity
1 g
Type
reactant
Reaction Step One







Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Yield
84%
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([CH:11]=[O:12])[CH:8]=[CH:7][C:6]=1[O:13][CH2:14][CH3:15])[CH3:2].S(=O)(=O)([OH:19])N.Cl([O-])=O.[Na+]>CN(C)C=O.O.[Cl-].[Na+].O>[CH2:1]([O:3][C:4](=[O:16])[C:5]1[CH:10]=[C:9]([CH:8]=[CH:7][C:6]=1[O:13][CH2:14][CH3:15])[C:11]([OH:19])=[O:12])[CH3:2] |f:2.3,6.7.8|
|
Inputs


Step One
|
Name
|
2-ethoxy-5-formyl-benzoic acid ethyl ester
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(C1=C(C=CC(=C1)C=O)OCC)=O
|
|
Name
|
|
|
Quantity
|
610.4 mg
|
|
Type
|
reactant
|
|
Smiles
|
S(N)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(N)(O)(=O)=O
|
|
Name
|
|
|
Quantity
|
737.2 mg
|
|
Type
|
reactant
|
|
Smiles
|
Cl(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
brine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
[Cl-].[Na+].O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
to stir for 2 h at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added dropwise
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Reaction
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
Organic extract
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
was dried with anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(C=1C=C(C(=O)O)C=CC1OCC)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 900 mg | |
| YIELD: PERCENTYIELD | 84% | |
| YIELD: CALCULATEDPERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
